

Application Notes and Protocols: Ranitidine N-oxide as a Reference Standard

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Compound of Interest

Compound Name: *Ranitidine N-oxide*

Cat. No.: *B1229583*

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Introduction

Ranitidine, a histamine H₂-receptor antagonist, has been widely used for the treatment of conditions caused by excess stomach acid.[1] The analysis of ranitidine and its related compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies.

Ranitidine N-oxide is a primary metabolite of ranitidine and can also be a degradation product. [2][3] As such, the use of a well-characterized **Ranitidine N-oxide** reference standard is essential for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological samples.

These application notes provide detailed protocols and data for the use of **Ranitidine N-oxide** as a reference standard in analytical methodologies.

Applications of Ranitidine N-oxide Reference Standard

The primary applications of a **Ranitidine N-oxide** reference standard include:

- **Impurity Profiling:** To identify and quantify **Ranitidine N-oxide** as an impurity in ranitidine drug substances and drug products.
- **Stability Studies:** To monitor the formation of **Ranitidine N-oxide** as a degradation product under various stress conditions (e.g., heat, humidity, acid, base, oxidation).[4]
- **Pharmacokinetic Studies:** To determine the concentration of the **Ranitidine N-oxide** metabolite in biological fluids such as plasma and urine, aiding in the understanding of the drug's metabolism and excretion.
- **Method Validation:** As a critical component in the validation of analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for parameters such as specificity, linearity, accuracy, and precision. [5]

Data Presentation

The following tables summarize quantitative data from various analytical methods utilizing **Ranitidine N-oxide** as a reference standard.

Table 1: HPLC Method Validation Parameters for Ranitidine and Related Impurities

Parameter	Ranitidine	Ranitidine N-oxide	Ranitidine S-oxide
Linearity Range (µg/mL)	15 - 75	0.1 - 10	0.1 - 10
Correlation Coefficient (r ²)	>0.999	>0.998	>0.998
LOD (µg/mL)	0.05	0.03	0.04
LOQ (µg/mL)	0.15	0.1	0.12
Accuracy (% Recovery)	98.5 - 101.2	97.8 - 102.5	98.0 - 101.9
Precision (%RSD)	< 2.0	< 2.5	< 2.5

Data compiled from representative HPLC methods.[2][5]

Table 2: LC-MS/MS Method Validation Parameters for Ranitidine in Human Plasma

Parameter	Value
Linearity Range (ng/mL)	3.00 - 500
Correlation Coefficient (r^2)	0.9989
Lower Limit of Quantification (LLOQ) (ng/mL)	3.00
Limit of Detection (LOD) (ng/mL)	0.05
Accuracy at LLOQ (%)	100.62
Precision at LLOQ (%RSD)	4.61
Extraction Recovery (%)	94.4

Data from a validated ESI-LC-MS/MS method for the determination of ranitidine in human plasma.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of Ranitidine

This protocol describes a general method for the determination of **Ranitidine N-oxide** and other related impurities in a ranitidine drug substance.

1. Materials and Reagents

- Ranitidine Hydrochloride Reference Standard
- **Ranitidine N-oxide** Reference Standard
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)

- Water (HPLC grade)

- 0.45 µm syringe filters

2. Chromatographic Conditions

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size
- Mobile Phase: 0.1 M Ammonium acetate in water: Methanol (15:85, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection Wavelength: 230 nm
- Injection Volume: 20 µL

3. Preparation of Solutions

- Standard Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine Hydrochloride and **Ranitidine N-oxide** reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
- Sample Solution: Accurately weigh and dissolve the ranitidine drug substance in the mobile phase to obtain a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the standard solution to determine the retention times and response factors for ranitidine and **Ranitidine N-oxide**.
- Inject the sample solution.

- Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
- Calculate the concentration of **Ranitidine N-oxide** in the sample using the external standard method.

Protocol 2: LC-MS/MS Method for Quantification of Ranitidine N-oxide in Biological Matrices

This protocol provides a general framework for the quantification of **Ranitidine N-oxide** in plasma or urine samples.

1. Materials and Reagents

- **Ranitidine N-oxide** Reference Standard
- Internal Standard (IS) (e.g., isotopically labeled **Ranitidine N-oxide** or a structurally similar compound)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (for sample cleanup)

2. LC-MS/MS Conditions

- LC Column: C18, 2.1 mm x 50 mm, 1.8 μ m particle size
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate **Ranitidine N-oxide** from endogenous matrix components.

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- MRM Transitions: Specific precursor-to-product ion transitions for **Ranitidine N-oxide** and the IS.

3. Preparation of Solutions

- Stock Solutions: Prepare stock solutions of **Ranitidine N-oxide** and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank biological matrix with known amounts of **Ranitidine N-oxide** stock solution.

4. Sample Preparation (SPE)

- Condition the SPE cartridge with methanol followed by water.
- Load the pre-treated plasma or urine sample (e.g., diluted with buffer).
- Wash the cartridge to remove interferences.
- Elute **Ranitidine N-oxide** and the IS with a suitable solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

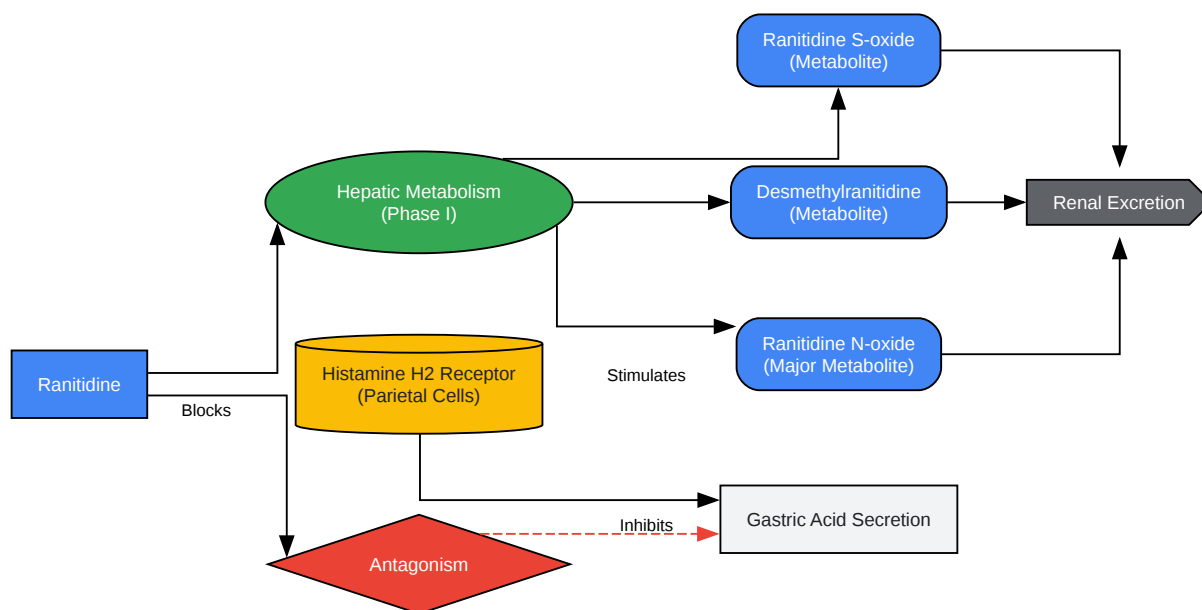
5. Procedure

- Inject the prepared samples and calibration standards into the LC-MS/MS system.
- Construct a calibration curve by plotting the peak area ratio of **Ranitidine N-oxide** to the IS against the concentration.

- Determine the concentration of **Ranitidine N-oxide** in the unknown samples from the calibration curve.

Visualizations

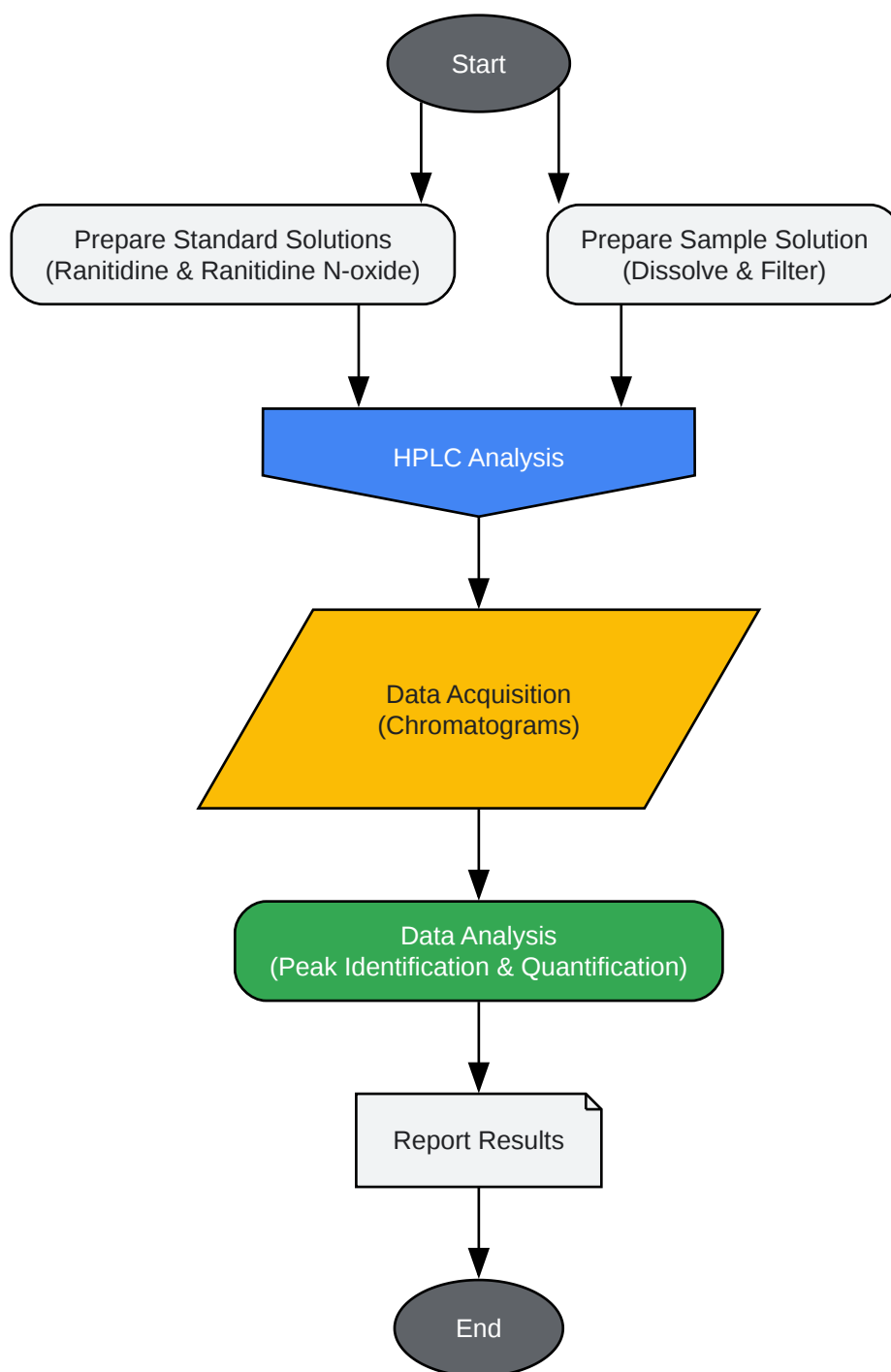
Ranitidine Mechanism of Action and Metabolic Pathway



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Caption: Ranitidine's mechanism and metabolic fate.

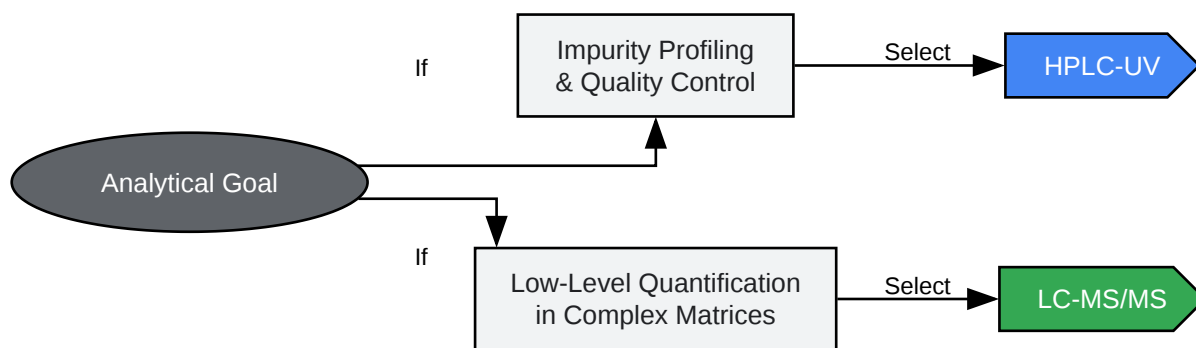
Experimental Workflow for HPLC Impurity Analysis



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Caption: Workflow for HPLC impurity analysis.

Logical Relationship for Method Selection



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Caption: Decision tree for analytical method selection.

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